4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde
Description
4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C16H16O4. It is a derivative of benzaldehyde, featuring a methoxyphenoxy group and an ethoxy linkage. This compound is known for its applications in various fields, including organic synthesis and material science.
Properties
IUPAC Name |
4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-6-8-16(9-7-14)20-11-10-19-15-4-2-13(12-17)3-5-15/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOJTTUCZKBXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde typically involves the reaction of 4-methoxyphenol with 4-fluorobenzaldehyde under nucleophilic aromatic substitution conditions. The reaction is carried out by heating the mixture to around 140°C and using a solvent such as dimethyl sulfoxide (DMSO). Potassium carbonate is often used as a base to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
Oxidation: 4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid.
Reduction: 4-[2-(4-methoxyphenoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Mechanism of Action
The mechanism of action of 4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyphenoxy group may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)benzaldehyde: Similar structure but lacks the ethoxy linkage.
4-(2-Methoxyethyl)phenol: Contains a methoxyethyl group instead of the methoxyphenoxy group.
4-Ethyl-2-methoxyphenol: Features an ethyl group instead of the ethoxy linkage .
Uniqueness
4-[2-(4-methoxyphenoxy)ethoxy]benzaldehyde is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The presence of both the methoxyphenoxy and ethoxy groups allows for versatile chemical modifications, making it valuable in various synthetic and industrial processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
